[(R)-1-(2-Amino-ethyl)-pyrrolidin-3-yl]-cyclopropyl-carbamic acid tert-butyl ester
CAS No.:
Cat. No.: VC13536606
Molecular Formula: C14H27N3O2
Molecular Weight: 269.38 g/mol
* For research use only. Not for human or veterinary use.
![[(R)-1-(2-Amino-ethyl)-pyrrolidin-3-yl]-cyclopropyl-carbamic acid tert-butyl ester -](/images/structure/VC13536606.png)
Specification
Molecular Formula | C14H27N3O2 |
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Molecular Weight | 269.38 g/mol |
IUPAC Name | tert-butyl N-[(3R)-1-(2-aminoethyl)pyrrolidin-3-yl]-N-cyclopropylcarbamate |
Standard InChI | InChI=1S/C14H27N3O2/c1-14(2,3)19-13(18)17(11-4-5-11)12-6-8-16(10-12)9-7-15/h11-12H,4-10,15H2,1-3H3/t12-/m1/s1 |
Standard InChI Key | ARQLPGGJOUMGKO-GFCCVEGCSA-N |
Isomeric SMILES | CC(C)(C)OC(=O)N([C@@H]1CCN(C1)CCN)C2CC2 |
SMILES | CC(C)(C)OC(=O)N(C1CC1)C2CCN(C2)CCN |
Canonical SMILES | CC(C)(C)OC(=O)N(C1CC1)C2CCN(C2)CCN |
Introduction
Chemical Identity and Structural Characterization
Molecular Architecture
[(R)-1-(2-Amino-ethyl)-pyrrolidin-3-yl]-cyclopropyl-carbamic acid tert-butyl ester is a chiral pyrrolidine derivative characterized by three key functional groups:
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A pyrrolidin-3-yl ring system with an (R)-configured stereocenter.
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A 2-aminoethyl side chain at the 1-position of the pyrrolidine ring.
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A cyclopropyl-carbamic acid tert-butyl ester moiety linked to the pyrrolidine nitrogen.
The molecular formula is inferred as C₁₅H₂₇N₃O₂ (exact mass: 283.39 g/mol), though this may vary slightly depending on stereochemical and substituent modifications .
Table 1: Key Physicochemical Properties
Spectroscopic Characterization
While direct spectral data for this compound are unavailable, analogous tert-butyl carbamates and pyrrolidine derivatives exhibit characteristic signatures:
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¹H NMR:
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IR Spectroscopy:
Synthesis and Manufacturing
Retrosynthetic Strategy
The synthesis of this compound likely follows a modular approach, as seen in related pyrrolidine-carbamates:
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Pyrrolidine Core Formation: Ring closure via intramolecular cyclization of a γ-amino alcohol or alkylation of a preformed pyrrolidine.
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Side-Chain Introduction:
Optimized Synthetic Pathway
A plausible route, adapted from, involves:
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Step 1: Protection of (R)-pyrrolidin-3-amine with tert-butyl dicarbonate (Boc₂O) to yield (R)-1-Boc-pyrrolidin-3-amine.
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Step 2: Alkylation with 2-bromoethylamine hydrobromide under basic conditions (K₂CO₃, DMF, 60°C).
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Step 3: Deprotection of the Boc group (TFA/CH₂Cl₂) followed by reaction with cyclopropylamine and Boc-anhydride.
Table 2: Critical Reaction Parameters
Chemical Reactivity and Functionalization
Carbamate Hydrolysis
The tert-butyl carbamate group is susceptible to acidic hydrolysis (e.g., HCl/dioxane), yielding the free amine—a critical step in prodrug activation:
This reaction proceeds via protonation of the carbonyl oxygen, followed by nucleophilic attack by water.
Amine-Alkylating Reactions
The 2-aminoethyl side chain participates in:
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Schiff Base Formation: Reaction with ketones/aldehydes (e.g., pyridoxal phosphate) under mild acidic conditions .
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Acylation: Acetylation with acetic anhydride to form acetamide derivatives, enhancing lipophilicity.
Applications in Drug Discovery
Intermediate for Peptidomimetics
The compound’s rigid pyrrolidine scaffold and amine handles make it valuable for constructing:
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Kinase Inhibitors: Mimicking ATP-binding motifs via hydrogen bonding.
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GPCR-Targeted Agents: Substituting for proline in opioid receptor ligands.
Radiopharmaceutical Labeling
The free amine enables conjugation with radionuclide chelators (e.g., DOTA for ⁶⁸Ga PET tracers) .
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